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Cat. No.: B10799765 Get Quote

Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC)

method for the determination of Sofosbuvir and its diastereomeric impurity, Sofosbuvir
Impurity N (CAS 1394157-34-6). The method is designed for researchers, scientists, and drug

development professionals requiring a reliable analytical procedure for quality control and

stability testing of Sofosbuvir. The described protocol provides excellent separation and

quantification, ensuring the purity and safety of the active pharmaceutical ingredient (API).

Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C

virus (HCV) infection. It functions as a nucleotide analog inhibitor of the HCV NS5B RNA-

dependent RNA polymerase, essential for viral replication. During the synthesis of Sofosbuvir,

various process-related impurities and degradation products can form, including diastereomers.

Sofosbuvir Impurity N is a known diastereomer of Sofosbuvir.[1][2] Controlling such impurities

is critical to ensure the efficacy and safety of the final drug product. This document presents a

stability-indicating HPLC method capable of separating and quantifying Sofosbuvir from

Impurity N.

Experimental Protocol
This section provides a detailed methodology for the analysis of Sofosbuvir and the

quantification of Impurity N.
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Instrumentation and Materials
HPLC System: A gradient HPLC system equipped with a UV detector.

Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm (or equivalent).

Chemicals:

Sofosbuvir Reference Standard

Sofosbuvir Impurity N Reference Standard (CAS: 1394157-34-6)

Acetonitrile (HPLC Grade)

Trifluoroacetic Acid (TFA) (HPLC Grade)

Water (HPLC Grade/Milli-Q or equivalent)

Chromatographic Conditions
The following chromatographic conditions are recommended for the separation:

Parameter Condition

Mobile Phase A 0.1% Trifluoroacetic Acid in Water

Mobile Phase B Acetonitrile

Gradient Program See Table 1

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection UV at 260 nm

Injection Volume 10 µL

Run Time Approximately 20 minutes

Table 1: Gradient Elution Program
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Time (minutes) % Mobile Phase A % Mobile Phase B

0 90 10

15 40 60

17 90 10

20 90 10

Preparation of Solutions
Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio is used as the diluent.[3][4]

Standard Stock Solution (Sofosbuvir): Accurately weigh and dissolve approximately 25 mg of

Sofosbuvir Reference Standard in 50 mL of diluent to obtain a concentration of about 500

µg/mL.

Standard Stock Solution (Impurity N): Accurately weigh and dissolve approximately 10 mg of

Sofosbuvir Impurity N Reference Standard in 100 mL of diluent to obtain a concentration of

about 100 µg/mL.

System Suitability Solution: Prepare a solution containing 250 µg/mL of Sofosbuvir and 5

µg/mL of Impurity N by diluting the respective stock solutions with the diluent.

Sample Solution: Accurately weigh and dissolve a quantity of the Sofosbuvir sample in the

diluent to obtain a final concentration of approximately 250 µg/mL.

Method Validation Summary
The proposed HPLC method should be validated according to ICH guidelines to ensure its

suitability for its intended purpose.[3][4] The following tables summarize the typical acceptance

criteria and expected results for the method validation.

Table 2: System Suitability
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Parameter Acceptance Criteria Expected Result

Tailing Factor (Sofosbuvir) ≤ 2.0 ~1.1

Theoretical Plates (Sofosbuvir) ≥ 2000 > 5000

Resolution

(Sofosbuvir/Impurity N)
≥ 2.0 > 2.5

%RSD for 6 injections ≤ 2.0% < 1.0%

Table 3: Linearity

Analyte Range (µg/mL) Correlation Coefficient (r²)

Sofosbuvir LOQ - 750 ≥ 0.999

Impurity N LOQ - 15 ≥ 0.999

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte LOD (µg/mL) LOQ (µg/mL)

Sofosbuvir ~0.04 ~0.12

Impurity N ~0.03 ~0.10

Table 5: Accuracy (Recovery)

Analyte Spiking Level Acceptance Criteria (%)

Impurity N LOQ, 100%, 150% 80.0 - 120.0

Table 6: Precision (%RSD)
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Analyte Repeatability (n=6)
Intermediate Precision
(n=6)

Impurity N ≤ 5.0% ≤ 5.0%

Workflow and Visualization
The logical workflow for the determination of Sofosbuvir Impurity N is depicted below. This

process ensures accurate and reproducible results from sample preparation to data analysis.
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Workflow for HPLC Analysis of Sofosbuvir Impurity N

Solution Preparation

HPLC Analysis

Data Processing & Reporting

Prepare Mobile Phases
(A: 0.1% TFA in Water, B: ACN)

Instrument Setup
(Column, Temp, Flow Rate, Wavelength)

Prepare Diluent
(50:50 Water:ACN)

Prepare Standard Solutions
(Sofosbuvir & Impurity N)

Prepare Sample Solution
(~250 µg/mL Sofosbuvir)

System Suitability Test
(Inject SST Solution)

Sample Analysis
(Inject Blank, Standard, Sample)

If SST Passes

Chromatogram Integration
(Peak Area Measurement)

Calculate Impurity %
(Using Standard Concentration)

Final Report Generation

Click to download full resolution via product page

Caption: Experimental workflow for the HPLC determination of Sofosbuvir Impurity N.
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Conclusion
The HPLC method described in this application note is suitable for the quantitative

determination of Sofosbuvir Impurity N in bulk drug samples. The method is specific,

sensitive, and capable of providing accurate and precise results. Adherence to the detailed

protocol and proper method validation will ensure reliable quality control of Sofosbuvir,

contributing to the overall safety and efficacy of the final pharmaceutical product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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